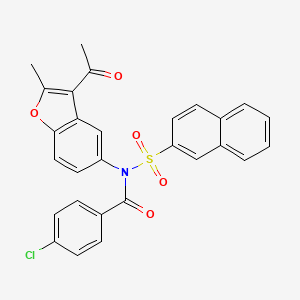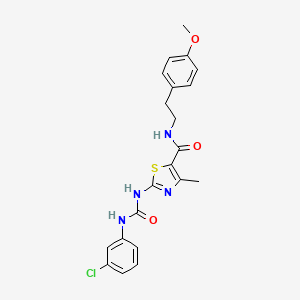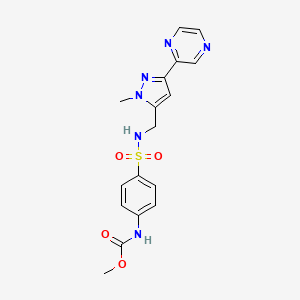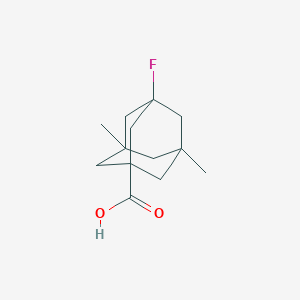![molecular formula C12H9F3N2O B2487426 N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide CAS No. 2411235-09-9](/img/structure/B2487426.png)
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide is a chemical compound that is commonly used in scientific research. It is also known as TFP or trifluoperazine. This compound is widely used in the field of biochemistry and pharmacology due to its unique properties and mechanism of action.
Mechanism Of Action
The mechanism of action of N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide is not fully understood. However, it is believed to act as a dopamine receptor antagonist, which means that it blocks the effects of dopamine in the brain. This can lead to a decrease in the symptoms of certain mental disorders, such as schizophrenia and bipolar disorder.
Biochemical and Physiological Effects:
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide has several biochemical and physiological effects. It has been shown to affect the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This can lead to changes in mood, behavior, and cognitive function.
Advantages And Limitations For Lab Experiments
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide has several advantages for lab experiments. It is a potent and selective dopamine receptor antagonist, which makes it a valuable tool for studying the effects of dopamine on the brain. However, it also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are many future directions for research on N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide. Some possible areas of study include its effects on other neurotransmitter systems, its potential use in the treatment of other mental disorders, and the development of new and more effective drugs based on its structure and mechanism of action.
In conclusion, N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide is a valuable tool for scientific research. Its unique properties and mechanism of action make it a valuable tool for studying the effects of dopamine on the brain and for investigating the biochemical and physiological effects of various substances on cells and tissues. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of mental disorders.
Synthesis Methods
The synthesis of N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide is a complex process that involves several steps. The most commonly used method for the synthesis of this compound is the reaction of 3-cyanophenylacetic acid with trifluoroacetic anhydride in the presence of a catalyst. The resulting product is then treated with prop-2-enamide to obtain the final compound.
Scientific Research Applications
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide has a wide range of applications in scientific research. It is commonly used as a research tool to study the mechanism of action of various drugs and their effects on the human body. This compound is also used to study the biochemical and physiological effects of different substances on cells and tissues.
properties
IUPAC Name |
N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-2-10(18)17-11(12(13,14)15)9-5-3-4-8(6-9)7-16/h2-6,11H,1H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXNAICGYCSSLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1=CC=CC(=C1)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol](/img/structure/B2487348.png)







![1-(benzo[d]thiazol-2-yl)-N-(2,6-dimethylphenyl)azetidine-3-carboxamide](/img/structure/B2487362.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-2-carboxamide](/img/structure/B2487363.png)
![(E)-N-(2-chlorophenyl)-2-cyano-3-[4-[2-cyanoethyl(methyl)amino]phenyl]prop-2-enamide](/img/structure/B2487364.png)
